Isowyosine

Description

Structure

2D Structure

3D Structure

Properties

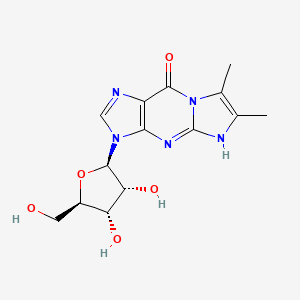

Molecular Formula |

C14H17N5O5 |

|---|---|

Molecular Weight |

335.32 g/mol |

IUPAC Name |

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dimethyl-5H-imidazo[1,2-a]purin-9-one |

InChI |

InChI=1S/C14H17N5O5/c1-5-6(2)19-12(23)8-11(17-14(19)16-5)18(4-15-8)13-10(22)9(21)7(3-20)24-13/h4,7,9-10,13,20-22H,3H2,1-2H3,(H,16,17)/t7-,9-,10-,13-/m1/s1 |

InChI Key |

BINGDNLMMYSZFR-QYVSTXNMSA-N |

Isomeric SMILES |

CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C |

Canonical SMILES |

CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Isowyosine: Structure, Biosynthesis, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isowyosine (imG2) is a hypermodified guanosine analog found in the transfer RNA (tRNA) of certain archaea. As a post-transcriptional modification at position 37, immediately 3' to the anticodon of tRNAPhe, this compound plays a critical role in maintaining translational fidelity by ensuring correct codon-anticodon interactions on the ribosome. This technical guide provides a comprehensive overview of the chemical structure, biosynthetic pathway, and biological function of this compound. Detailed experimental protocols for the analysis of modified nucleosides are presented, along with a summary of its known physicochemical properties.

Chemical Structure and Properties of this compound

This compound is a tricyclic nucleoside distinguished by an imidazo[1,2-a]purin-9-one core. Its systematic IUPAC name is 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dimethyl-5H-imidazo[1,2-a]purin-9-one. The presence of the ribofuranosyl moiety is crucial for its incorporation into the tRNA backbone.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dimethyl-5H-imidazo[1,2-a]purin-9-one | PubChem |

| Molecular Formula | C14H17N5O5 | PubChem |

| SMILES | CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4--INVALID-LINK--CO)O">C@@HO)C | PubChem |

| Molecular Weight | 335.32 g/mol | PubChem |

| XLogP3 | -1.6 | PubChem |

| Hydrogen Bond Donors | 4 | PubChem |

| Hydrogen Bond Acceptors | 9 | PubChem |

Spectroscopic Data

Detailed experimental spectroscopic data for pure, synthesized this compound is not extensively available in the public domain. However, analysis of tRNA digests from organisms known to produce this compound has provided some characterization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2. Mass Spectrometry (MS)

The determination of this compound in enzymatic tRNA digests has been achieved using combined liquid chromatography-mass spectrometry (LC-MS).[1] Due to its low abundance, obtaining detailed fragmentation data can be challenging. However, the molecular weight of 335 Da is a key identifier. Distinguishing this compound from its isomer, wyosine (imG), by mass spectrometry alone is difficult due to their identical molecular weight; chromatographic separation is essential.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific synthesis and characterization of this compound are not widely published. However, general methodologies for the synthesis of related N7-substituted guanine nucleosides and the analysis of modified nucleosides from tRNA can be adapted.

3.1. General Protocol for the Analysis of Modified Nucleosides in tRNA by LC-MS/MS

This protocol provides a general workflow for the isolation and analysis of modified nucleosides like this compound from biological samples.

Methodology:

-

tRNA Isolation: Total tRNA is isolated from cell lysates, typically from archaeal species known to contain this compound.[3]

-

Enzymatic Digestion: The purified tRNA is completely hydrolyzed to its constituent nucleosides using a cocktail of enzymes, such as nuclease P1 followed by bacterial alkaline phosphatase.[3]

-

LC-MS/MS Analysis: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry (MS/MS).[1] Quantification is achieved by comparing the peak areas of the analytes to those of known standards.[2]

Biosynthesis of this compound

This compound is synthesized post-transcriptionally in the tRNA of certain archaea. The biosynthetic pathway is a multi-step enzymatic process that modifies a guanosine residue at position 37 of tRNAPhe.[4]

The biosynthesis begins with the methylation of the guanosine at position 37 to form 1-methylguanosine (m1G), a reaction catalyzed by a tRNA methyltransferase (aTrm5a, also known as Taw22).[4] This is followed by a complex cyclization reaction to form the tricyclic core, 4-demethylwyosine (imG-14), which is catalyzed by a radical S-adenosyl-L-methionine (SAM) enzyme, Taw1.[4] The final step is the C7-methylation of imG-14, also catalyzed by the bifunctional aTrm5a/Taw22, to yield this compound.[4]

Biological Function: Ensuring Translational Fidelity

The primary role of this compound, like other wyosine derivatives, is to ensure the accuracy and efficiency of protein synthesis.[5] Located at the crucial position 37 of tRNAPhe, it helps to maintain the correct reading frame of the mRNA on the ribosome.

References

- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of RNA Modifications in Translational Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Characterization of Wyosine-Family Nucleosides

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the discovery, isolation, and characterization of wyosine and its related family of hypermodified nucleosides. Due to the apparent novelty or potential misspelling of "Isowyosine," this guide focuses on the well-documented methodologies applied to the wyosine family, which would be directly applicable to the study of any novel isomer. The protocols and data herein serve as a foundational resource for researchers engaged in the study of modified nucleosides and their potential therapeutic applications.

Introduction to Wyosine and Its Analogs

Wyosine (Wyo) and its derivatives, such as wybutosine (yW), are a class of tricyclic, hypermodified guanosine analogs found at position 37, immediately 3' to the anticodon of phenylalanine tRNA (tRNAPhe). These modifications are crucial for maintaining the translational reading frame and ensuring the fidelity of protein synthesis. The intricate structures of these nucleosides have made their isolation and characterization a significant area of research, with implications for understanding fundamental biological processes and for the development of novel therapeutic agents.

Discovery and Isolation

The discovery of wyosine and its derivatives has been a stepwise process involving the enzymatic digestion of tRNAPhe followed by chromatographic separation and spectroscopic analysis. The general workflow for the isolation of these compounds is a multi-step process requiring careful optimization to achieve high purity and yield.

General Isolation Workflow

The isolation of wyosine-family nucleosides from biological sources, typically yeast or other organisms rich in tRNAPhe, follows a standardized, albeit technically demanding, protocol. The process begins with the extraction of total RNA, followed by the specific isolation of tRNA, enzymatic digestion to release the nucleosides, and finally, a series of chromatographic purifications.

The Biological Role of Isowyosine in Archaea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isowyosine (imG2), a hypermodified guanosine derivative of the wyosine family, is a unique feature of the transfer RNA (tRNA) landscape in certain archaea. Located at position 37 of tRNAPhe, immediately 3' to the anticodon, this complex modification plays a critical role in ensuring the fidelity and efficiency of protein synthesis. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its biosynthesis, its crucial function in maintaining the translational reading frame, and its potential as a target for novel therapeutic agents. The document summarizes key quantitative data, provides detailed experimental protocols for its study, and presents visual diagrams of the relevant biochemical pathways and experimental workflows.

Introduction

Post-transcriptional modifications of tRNA are essential for their proper structure and function across all domains of life. In Archaea, these modifications are particularly diverse and are crucial for survival in extreme environments. Among the most complex modifications are the tricyclic wyosine derivatives found exclusively at position 37 of tRNAPhe. These modifications are critical for stabilizing codon-anticodon interactions within the ribosome and preventing frameshift errors during translation.[1]

This compound (imG2) is a specific wyosine derivative found in both Euryarchaeota and Crenarchaeota.[2] It serves as a key intermediate in the biosynthesis of more complex wyosine derivatives, such as 7-methylwyosine (mimG), in some archaeal lineages.[1] The biosynthesis of this compound involves a unique bifunctional enzyme, making it a fascinating subject for both fundamental research and as a potential target for antimicrobial drug development. This guide aims to provide a comprehensive technical overview of the current knowledge on this compound in Archaea.

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic process that begins with the modification of a guanosine residue at position 37 of the precursor tRNAPhe.

The initial step is the N1-methylation of G37 to form 1-methylguanosine (m1G), a reaction catalyzed by the tRNA methyltransferase Trm5.[1] Following this, the tricyclic core of the wyosine family, 4-demethylwyosine (imG-14), is synthesized from m1G37 by the radical S-adenosylmethionine (SAM) enzyme TYW1/Taw1.[3][4]

The final and key step in this compound synthesis is the C7-methylation of imG-14. This reaction is catalyzed by a remarkable bifunctional tRNA methyltransferase known as aTrm5a or Taw22.[1] This enzyme is unique to certain archaea and can catalyze both the initial N1-methylation of G37 and the C7-methylation of imG-14 to produce this compound (imG2).[1] In some archaea, this compound can be further methylated to form 7-methylwyosine (mimG).[1]

Biological Role of this compound

The primary biological function of this compound, like other wyosine derivatives, is to ensure the accuracy and efficiency of protein synthesis. Its position adjacent to the anticodon is critical for several aspects of translation:

-

Stabilization of Codon-Anticodon Interaction: The bulky and rigid structure of this compound helps to properly orient the anticodon loop of tRNAPhe in the ribosomal A-site, thereby stabilizing the codon-anticodon pairing.[1] This is particularly important for the weak A-U base pairs that can be present in the first and second positions of the codon.

-

Maintenance of the Reading Frame: A crucial role of wyosine derivatives is the prevention of ribosomal frameshifting.[4] The modification at position 37 acts as a "bumper," sterically hindering the slippage of the tRNA to an overlapping codon, thus ensuring that the ribosome translocates exactly three nucleotides at a time.[5][6] The absence of such modifications can lead to a significant increase in +1 frameshifting events.[4]

While the general role of wyosine derivatives is well-established, specific quantitative data on the direct impact of this compound on translational fidelity and efficiency in Archaea is still an active area of research.

Quantitative Data

Quantitative data specifically for this compound is limited in the current literature. However, data for related enzymes and modifications provide a valuable context for understanding its significance.

Table 1: Kinetic Parameters of Archaeal Trm5 from Methanocaldococcus jannaschii (for m1G formation)

| Parameter | Value | Reference |

| Km (tRNA) | 0.5 µM | [7] |

| Km (SAM) | Not reported | |

| kcat | Not reported |

Note: This data is for the N1-methylation of guanosine catalyzed by MjTrm5, not the C7-methylation of imG-14 to form this compound by aTrm5a/Taw22.

Table 2: Abundance of Modified Nucleosides in Total tRNA of Methanosarcina acetivorans

| Modified Nucleoside | Relative Abundance (%) | Reference |

| Pseudouridine (Ψ) | 2.5 - 3.0 | [8] |

| 1-methyladenosine (m1A) | 0.5 - 1.0 | [8] |

| 1-methylguanosine (m1G) | 0.2 - 0.5 | [8] |

| N2,N2-dimethylguanosine (m2,2G) | 0.8 - 1.2 | [8] |

| Archaeosine (G+) | Present | [5] |

Note: This table provides an example of the relative abundance of various modified nucleosides in an archaeon. Specific quantitative data for this compound is not yet available in a similar format.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the study of this compound in Archaea.

Isolation of Total tRNA from Archaea

This protocol is adapted from methods used for the isolation of tRNA from halophilic and thermophilic archaea.

Materials:

-

Archaeal cell pellet

-

Extraction Buffer: 0.3 M Sodium Acetate (pH 4.5), 10 mM EDTA

-

Water-saturated phenol (pH 4.5)

-

Chloroform:isoamyl alcohol (24:1)

-

Isopropanol

-

70% Ethanol

-

Nuclease-free water

Procedure:

-

Resuspend the archaeal cell pellet in 10 volumes of ice-cold Extraction Buffer.

-

Add an equal volume of water-saturated phenol (pH 4.5) and vortex vigorously for 1 minute.

-

Incubate at 65°C for 20 minutes with intermittent vortexing.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Perform a second extraction with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the aqueous phase to a new tube and add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 1 volume of isopropanol.

-

Precipitate the RNA at -20°C for at least 2 hours.

-

Pellet the tRNA by centrifugation at 16,000 x g for 30 minutes at 4°C.

-

Wash the pellet with 70% ethanol and air-dry.

-

Resuspend the tRNA in nuclease-free water.

-

Quantify the tRNA using a spectrophotometer (A260).

In Vitro Activity Assay for aTrm5a/Taw22 (this compound Synthesis)

This protocol describes an assay to measure the C7-methylation of imG-14 to this compound. This requires a source of imG-14-containing tRNA, which can be generated in vitro or isolated from a mutant strain.

Materials:

-

Purified recombinant aTrm5a/Taw22 enzyme

-

imG-14-containing tRNAPhe substrate

-

S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)

-

Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT

-

Scintillation cocktail

-

Glass fiber filters

-

5% Trichloroacetic acid (TCA)

Procedure:

-

Prepare a reaction mixture containing Reaction Buffer, a defined concentration of imG-14-containing tRNAPhe, and [3H]SAM.

-

Pre-incubate the mixture at the optimal growth temperature of the source archaeon for 5 minutes.

-

Initiate the reaction by adding a limiting amount of purified aTrm5a/Taw22 enzyme.

-

Incubate for a defined time course (e.g., 0, 5, 10, 20, 30 minutes).

-

Stop the reaction by spotting aliquots onto glass fiber filters and immersing them in ice-cold 5% TCA.

-

Wash the filters three times with 5% TCA and once with ethanol.

-

Dry the filters and measure the incorporated radioactivity by liquid scintillation counting.

-

Calculate the amount of methyl groups transferred to the tRNA to determine the enzyme activity.

Analysis of this compound by HPLC-MS

This protocol outlines the general steps for the detection and quantification of this compound from a total tRNA sample.

Materials:

-

Purified total tRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

HPLC system with a C18 reverse-phase column

-

Mass spectrometer (e.g., triple quadrupole)

Procedure:

-

Digest 1-5 µg of total tRNA to nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase.

-

Filter the digest to remove enzymes.

-

Inject the nucleoside mixture onto the HPLC-MS system.

-

Separate the nucleosides using a reverse-phase C18 column with a gradient of mobile phases (e.g., ammonium acetate and acetonitrile).

-

Detect the eluted nucleosides by UV absorbance (254 nm) and mass spectrometry.

-

Identify this compound based on its characteristic retention time and mass-to-charge ratio (m/z) in positive ion mode.

-

Quantify this compound by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard or by relative quantification against the canonical nucleosides.

Implications for Drug Development

The enzymes involved in the biosynthesis of this compound, particularly the unique bifunctional methyltransferase aTrm5a/Taw22, represent potential targets for the development of novel antimicrobial agents. As these enzymes are specific to Archaea and have no close homologs in humans, inhibitors targeting their active sites could provide a high degree of selectivity. Disrupting the wyosine biosynthetic pathway would likely compromise translational fidelity, leading to the production of non-functional proteins and ultimately inhibiting archaeal growth. Further research into the structure and mechanism of these enzymes is warranted to facilitate structure-based drug design.

Conclusion

This compound is a key modified nucleoside in the tRNA of many archaeal species, playing a vital role in maintaining the accuracy of protein synthesis. Its unique biosynthetic pathway, involving a bifunctional methyltransferase, highlights the diversity of tRNA modification mechanisms in Archaea. While our understanding of the general function of wyosine derivatives is well-established, further research is needed to elucidate the specific quantitative contributions of this compound to translational fidelity and to explore the full potential of its biosynthetic enzymes as targets for novel therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for future investigations into this fascinating aspect of archaeal biology.

References

- 1. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Post-transcriptional modification in archaeal tRNAs: identities and phylogenetic relations of nucleotides from mesophilic and hyperthermophilic Methanococcales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Archaeosine Modification of Archaeal tRNA: Role in Structural Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Kinetic Analysis Reveals t6A-protein Specificity for t6A and hn6A tRNA" by Cassandra Mae Harker [pdxscholar.library.pdx.edu]

- 7. Kinetic Analysis of tRNA Methylfransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Structural Differences Between Isowyosine and Wyosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural distinctions between isowyosine and wyosine, two crucial hypermodified guanosine derivatives found in transfer RNA (tRNA). A thorough understanding of their unique architectures is essential for research into tRNA function, translational fidelity, and the development of novel therapeutics targeting these pathways.

Introduction to this compound and Wyosine

This compound (imG2) and wyosine (imG) are tricyclic, fluorescent nucleosides located at position 37, immediately 3' to the anticodon in tRNA specific for phenylalanine (tRNAPhe).[1][2] These modifications play a critical role in stabilizing codon-anticodon interactions and maintaining the reading frame during protein synthesis.[3] While wyosine and its further derivatives are found in both eukaryotes and archaea, this compound is a modification predominantly found in archaea.[4] The fundamental difference between these two molecules lies in the placement of methyl groups on their shared imidazopurine core structure, making them structural isomers.[1]

Core Structural Differences

Wyosine and this compound share the same molecular formula, C14H17N5O5, and a tricyclic imidazo[1,2-a]purine core. The structural isomerism arises from the differential methylation pattern on this core.

-

Wyosine (imG): Features methyl groups at the N4 and C6 positions of the imidazopurine ring system.[5]

-

This compound (imG2): Possesses methyl groups at the C6 and C7 positions.[1]

This seemingly subtle shift in a single methyl group from the N4 to the C7 position has significant implications for the molecule's electronic properties and its interactions within the ribosome.

Comparative Quantitative Data

| Property | Wyosine (imG) | This compound (imG2) |

| Molecular Formula | C14H17N5O5 | C14H17N5O5 |

| Molecular Weight | 335.32 g/mol [5] | 335.315 g/mol |

| Exact Mass | 335.12296866 Da[5] | 335.12296866 g/mol |

| IUPAC Name | 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one[5] | 3,4-Dihydro-6,7-dimethyl-3-β-D-ribofuranosyl-9H-imidazo[1,2-a]purin-9-one |

| Hydrogen Bond Donors | 3 | 4 |

| Hydrogen Bond Acceptors | 7 | 7 |

| Rotatable Bond Count | 2 | 2 |

Biosynthetic Pathways: A Common Origin

The structural relationship between this compound and wyosine is underscored by their biosynthesis from a common intermediate, 4-demethylwyosine (imG-14).[6] In archaea, imG-14 serves as a crucial branch point where different enzymatic modifications lead to a variety of wyosine derivatives.[2] The formation of wyosine and this compound from this precursor involves distinct methylation events catalyzed by specific methyltransferases.

Experimental Protocols

The characterization and synthesis of this compound and wyosine rely on a combination of chemical synthesis and advanced analytical techniques.

The chemical synthesis of these complex nucleosides is a multi-step process.

Synthesis of this compound (imG2): A common method involves the direct modification of guanosine.[2]

-

Reaction Setup: Guanosine is reacted with 3-bromo-2-butanone or 3-chloro-2-butanone.

-

Cyclization: The reaction proceeds via an intramolecular cyclization, forming the tricyclic imidazopurine ring of this compound.

-

Conditions: This one-step reaction typically does not require the protection of the ribose hydroxyl groups and results in the fluorescent this compound nucleoside.

-

Yield: Reported yields are in the range of 40-60%.[2]

Synthesis of Wyosine (imG): The synthesis of wyosine is more complex as it requires the formation of 3-methylguanosine as an intermediate, which is not commercially available.[2]

-

Intermediate Synthesis: A multi-step procedure starting from inosine is used to synthesize 3-methylguanosine. This involves protection/deprotection steps for the hydroxyl groups and the use of reagents like cyanogen bromide and methyl iodide.[2]

-

Ring Closure: The synthesized 3-methylguanosine is then reacted to form the tricyclic ring system.

-

Alternative N4-Methylation: An alternative route involves the direct and regioselective methylation at the N4-position of a tricyclic precursor using an organozinc reagent generated in situ from iodomethane and diethylzinc.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed structure of these nucleosides in solution.[1][7]

General Protocol for ¹H and ¹³C NMR:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the purified nucleoside for ¹H NMR (or 20-50 mg for ¹³C NMR).[8]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to ensure complete dissolution and to avoid obscuring signals of interest.[9]

-

Transfer the homogenous solution into a clean 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm.[8]

-

Wipe the outside of the tube to remove any contaminants.[8]

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Locking: The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[10]

-

Shimming: The magnetic field homogeneity is optimized by shimming to achieve high resolution and sharp peaks.[10]

-

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[8]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the data.[8]

-

-

Data Analysis: The resulting spectra are processed (Fourier transform, phasing, and baseline correction). The chemical shifts, coupling constants, and integration of the peaks are then analyzed to confirm the structure and differentiate between the wyosine and this compound isomers based on the distinct chemical environments of the methyl groups and other protons.

X-ray crystallography provides precise information on the three-dimensional atomic arrangement, bond lengths, and bond angles in the crystalline state.[11]

General Protocol for Nucleoside Crystallography:

-

Crystallization:

-

A highly purified sample of the nucleoside is required.

-

The compound is dissolved in a suitable solvent or solvent mixture.

-

Crystals are grown by slow evaporation, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step.[12]

-

-

Data Collection:

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and symmetry.

-

The "phase problem" is solved using computational methods to generate an initial electron density map.[13]

-

An atomic model is built into the electron density map.

-

The model is refined against the experimental data to yield the final, high-resolution crystal structure.[11]

-

Conclusion

This compound and wyosine, while isomeric, possess distinct structural features defined by the placement of a methyl group on their shared imidazopurine core. This difference, originating from divergent biosynthetic pathways, is critical for their specific roles in the complex machinery of translation. The detailed characterization of these molecules through chemical synthesis, NMR spectroscopy, and X-ray crystallography continues to be a vital area of research, offering insights into fundamental biological processes and potential avenues for therapeutic intervention.

References

- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mybiosource.com [mybiosource.com]

- 4. researchgate.net [researchgate.net]

- 5. Wyosine | C14H17N5O5 | CID 171185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 15N NMR spectra of wyosine and related ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. web.mit.edu [web.mit.edu]

- 10. emory.edu [emory.edu]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. General Strategies for RNA X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isowyosine Biosynthesis Pathway and its Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isowyosine (imG2) is a hypermodified nucleoside found in the anticodon loop of transfer RNA (tRNA) in many archaeal species. Its unique chemical structure plays a crucial role in maintaining translational fidelity and efficiency, particularly in the extreme environments that many archaea inhabit. The biosynthesis of this compound is a multi-step enzymatic process that involves a series of unique chemical transformations. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its key intermediates, and the enzymes involved. We present available quantitative data, detailed experimental protocols for studying this pathway, and a visual representation of the core enzymatic steps to facilitate a deeper understanding for researchers in the fields of biochemistry, molecular biology, and drug development.

The this compound Biosynthesis Pathway: A Stepwise enzymatic Cascade

The biosynthesis of this compound begins with a universally conserved modification, the methylation of guanosine at position 37 (G37) of the tRNA anticodon loop, and proceeds through a series of archaea-specific enzymatic reactions. The currently understood pathway involves the following key steps and intermediates:

-

Formation of 1-methylguanosine (m¹G): The pathway is initiated by the methylation of G37 to form 1-methylguanosine (m¹G). This reaction is catalyzed by tRNA (m¹G37) methyltransferases belonging to the Trm5 family of enzymes. In archaea, this initial step is crucial as it primes the guanosine for subsequent, more complex modifications.[1][2]

-

Formation of 4-demethylwyosine (imG-14): The next committed step is the formation of the tricyclic core structure, 4-demethylwyosine (imG-14), from m¹G. This complex rearrangement is catalyzed by a radical S-adenosylmethionine (SAM) enzyme.

-

Formation of this compound (imG2): The final step in the formation of this compound is the methylation of imG-14 at the C7 position of the imidazopurine ring. This reaction is catalyzed by the Taw21/Taw22 enzymes, which are archaeal homologs of the Trm5a family.[1] this compound is itself a branch point, serving as a precursor for the biosynthesis of another modified nucleoside, 7-methylwyosine (mimG).[1]

Below is a diagram illustrating the core steps of the this compound biosynthesis pathway.

Quantitative Data on Pathway Intermediates and Enzymes

A thorough understanding of the this compound biosynthesis pathway requires quantitative data on the kinetics of the enzymes involved and the cellular concentrations of the intermediates. While comprehensive data for every step of the this compound-specific pathway is not yet available, studies on the related Trm5 family of enzymes provide valuable insights into the initial methylation step.

Table 1: Steady-State Kinetic Parameters for Trm5 Family Enzymes

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) | Reference |

| Methanocaldococcus jannaschii Trm5 (MjTrm5) | AdoMet | 1.0 ± 0.1 | 0.017 ± 0.002 | - | [3] |

| tRNA | 0.70 ± 0.05 | - | 0.024 ± 0.003 | [3] | |

| Homo sapiens Trm5 (HsTrm5) | AdoMet | 0.42 ± 0.08 | 0.023 ± 0.003 | - | [3] |

| tRNA | 0.47 ± 0.04 | - | 0.05 ± 0.01 | [3] |

Note: AdoMet is S-adenosylmethionine.

Table 2: this compound Biosynthesis Pathway Intermediates

| Intermediate | Chemical Formula | Molar Mass ( g/mol ) | Intracellular Concentration |

| 1-methylguanosine (m¹G) | C₁₁H₁₅N₅O₅ | 297.27 | Not Available |

| 4-demethylwyosine (imG-14) | C₁₂H₁₃N₅O₅ | 307.26 | Not Available |

| This compound (imG2) | C₁₃H₁₅N₅O₅ | 321.29 | Not Available |

Note: The intracellular concentrations of these intermediates in archaea have not yet been reported in the literature.

Experimental Protocols

The study of the this compound biosynthesis pathway relies on a combination of techniques from molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Archaeal tRNA Methyltransferases

This protocol describes the expression and purification of a hypothetical archaeal tRNA methyltransferase, which can be adapted for enzymes like Taw21/Taw22.

Experimental Workflow:

Methodology:

-

Gene Cloning: The gene encoding the tRNA methyltransferase is amplified from the archaeal genomic DNA using PCR with primers containing appropriate restriction sites. The PCR product is then ligated into a pET expression vector containing an N-terminal hexahistidine (His₆) tag. The resulting plasmid is transformed into an E. coli expression strain such as BL21(DE3).

-

Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cells are lysed by sonication on ice, and the lysate is clarified by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

-

Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed extensively with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification and Storage: For higher purity, the eluted protein can be subjected to further purification steps such as ion-exchange or size-exclusion chromatography. The purified protein is then dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and stored at -80°C.

In Vitro Reconstitution of the this compound Biosynthesis Pathway

This protocol outlines a general approach to reconstitute the this compound biosynthesis pathway in vitro using purified components.

Experimental Workflow:

Methodology:

-

Reaction Setup: A typical reaction mixture (e.g., 50 µL) contains a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT), purified enzymes (Trm5, radical SAM enzyme, Taw21/Taw22) at appropriate concentrations, unmodified tRNA substrate (e.g., in vitro transcribed tRNAPhe), and S-adenosylmethionine (SAM) as the methyl donor.

-

Incubation: The reaction is incubated at the optimal temperature for the archaeal enzymes (which can range from 37°C to 85°C depending on the organism) for a defined period (e.g., 1-2 hours).

-

Reaction Quenching and tRNA Isolation: The reaction is stopped by methods such as heat inactivation or phenol-chloroform extraction. The tRNA is then precipitated with ethanol, washed, and resuspended in nuclease-free water.

-

Analysis of tRNA Modification: The formation of this compound and its intermediates is analyzed by digesting the tRNA to its constituent nucleosides followed by LC-MS/MS analysis, as detailed in the next section.

LC-MS/MS Analysis of this compound and its Intermediates

This protocol describes the analysis of modified nucleosides from tRNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

tRNA Hydrolysis: Purified tRNA (from in vivo or in vitro reactions) is completely hydrolyzed to its constituent nucleosides. This is typically achieved by a two-step enzymatic digestion. First, the tRNA is incubated with nuclease P1 to generate 5'-mononucleotides. Subsequently, bacterial alkaline phosphatase is added to dephosphorylate the mononucleotides to nucleosides.

-

LC Separation: The resulting nucleoside mixture is separated by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of a polar mobile phase (e.g., aqueous ammonium acetate or formic acid) and a non-polar mobile phase (e.g., acetonitrile or methanol).

-

MS/MS Detection and Quantification: The eluent from the HPLC is introduced into a tandem mass spectrometer. The nucleosides are ionized (typically by electrospray ionization, ESI) and detected in positive ion mode. For quantification, multiple reaction monitoring (MRM) is often employed. This involves selecting the precursor ion (the protonated molecular ion [M+H]⁺) of a specific nucleoside in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The precursor-to-product ion transitions for this compound and its intermediates are used for their specific detection and quantification.

Conclusion and Future Directions

The this compound biosynthesis pathway represents a fascinating example of the complex and diverse world of tRNA modifications in archaea. While the core enzymatic steps have been elucidated, significant gaps in our knowledge remain, particularly concerning the quantitative aspects of the pathway and the detailed catalytic mechanisms of the enzymes involved. Future research should focus on:

-

Detailed Kinetic Characterization: Performing steady-state and pre-steady-state kinetic analyses of the purified archaeal enzymes involved in the later steps of the pathway to determine their catalytic efficiencies and substrate specificities.

-

Quantitative Metabolomics: Developing and applying sensitive analytical methods to determine the intracellular concentrations of this compound and its precursors in various archaeal species under different growth conditions.

-

Structural Biology: Solving the three-dimensional structures of the pathway enzymes, both individually and in complex with their tRNA substrates, to gain insights into their catalytic mechanisms and substrate recognition.

-

Drug Discovery: The enzymes in the this compound biosynthesis pathway, being unique to archaea, could represent potential targets for the development of novel antimicrobial agents.

A deeper understanding of the this compound biosynthesis pathway will not only enhance our fundamental knowledge of archaeal biology but also open up new avenues for biotechnological and therapeutic applications.

References

An In-Depth Technical Guide to the Enzymes of Isowyosine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isowyosine (imG2), a hypermodified guanosine analog, is a crucial component of the anticodon loop of transfer RNA (tRNA) in many archaeal species. Located at position 37, adjacent to the anticodon, this compound plays a vital role in maintaining translational fidelity by ensuring correct codon-anticodon interactions on the ribosome. The biosynthesis of this complex nucleoside involves a multi-step enzymatic pathway, presenting potential targets for novel antimicrobial drug development. This guide provides a comprehensive overview of the core enzymes involved in this compound synthesis, detailing their mechanisms, quantitative characteristics, and the experimental protocols for their study.

The this compound Biosynthetic Pathway: A Trio of Key Enzymes

The synthesis of this compound from a guanosine residue in tRNA is primarily accomplished through the sequential action of three key enzymes in archaea: a tRNA (m1G37) methyltransferase (aTrm5b/c), the radical S-adenosylmethionine (SAM) enzyme Taw1, and the bifunctional methyltransferase aTrm5a (also known as Taw22). In some species, a further modification to 7-methylwyosine (mimG) is catalyzed by Taw3.

aTrm5b/c: The Initiating Methyltransferase

The pathway initiates with the methylation of the guanosine at position 37 (G37) of the tRNA precursor to form 1-methylguanosine (m1G37). This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent tRNA methyltransferase, typically a member of the aTrm5b or aTrm5c families in archaea.[1]

Taw1: Forging the Tricyclic Core

Following the initial methylation, the radical SAM enzyme Taw1 catalyzes the formation of the characteristic tricyclic imidazopurine core of wyosine derivatives.[2][3] Taw1 utilizes a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical.[2][3] This radical initiates a complex rearrangement of the m1G37 substrate, leading to the formation of 4-demethylwyosine (imG-14).[4]

aTrm5a (Taw22): The Bifunctional Catalyst for this compound Formation

The final step in this compound synthesis is the C7-methylation of the imG-14 intermediate. This reaction is catalyzed by the remarkable bifunctional enzyme aTrm5a (Taw22).[1] This enzyme utilizes SAM as a methyl group donor to specifically methylate the C7 position of the imG-14 core, yielding this compound (imG2).[1] Interestingly, aTrm5a can also exhibit N1-methyltransferase activity on guanosine, highlighting its unique catalytic versatility.[1]

Quantitative Data on this compound Biosynthesis Enzymes

Detailed kinetic and quantitative data for the enzymes in the this compound pathway are essential for understanding their catalytic mechanisms and for the development of targeted inhibitors. The following table summarizes the available quantitative information. Note: Comprehensive kinetic data for these archaeal enzymes are not extensively reported in the literature; the table reflects the currently available information.

| Enzyme | Organism | Substrate(s) | Km | kcat | Vmax | Optimal pH | Optimal Temperature (°C) | Notes |

| aTrm5a (Taw22) | Pyrococcus abyssi | imG-14, SAM | N/A | N/A | N/A | ~8.0 | 60-70 | Possesses dual tRNAPhe:m1G/imG2 activity.[1] |

| Taw1 | Methanocaldococcus jannaschii | m1G-tRNA, SAM, Pyruvate | N/A | N/A | N/A | N/A | N/A | Requires a reducing agent (e.g., dithionite) for in vitro activity.[1] |

| Taw3 | Pyrococcus abyssi | imG2, SAM | N/A | N/A | N/A | N/A | N/A | Catalyzes the formation of 7-methylwyosine (mimG) from this compound.[4] |

N/A: Data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the enzymes of the this compound biosynthesis pathway.

I. Recombinant Expression and Purification of this compound Synthesis Enzymes

A robust method for obtaining pure and active enzymes is crucial for in vitro studies. The following protocol describes the expression and purification of a His-tagged archaeal tRNA modification enzyme.

A. Cloning and Expression Vector Construction

-

Amplify the gene encoding the target enzyme (e.g., aTrm5a) from the genomic DNA of the desired archaeal species using PCR with primers containing appropriate restriction sites.

-

Digest the PCR product and a suitable expression vector (e.g., pET28a, which adds an N-terminal His6-tag) with the corresponding restriction enzymes.

-

Ligate the digested gene into the expression vector and transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Confirm the sequence of the inserted gene by DNA sequencing.

B. Protein Expression

-

Inoculate a 5 mL starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin for pET28a) with a single colony of the transformed E. coli.

-

Incubate the starter culture overnight at 37°C with shaking.

-

The next day, inoculate 1 L of LB medium containing the antibiotic with the overnight culture.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) overnight to enhance the solubility of the recombinant protein.

C. Protein Purification

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, and a protease inhibitor cocktail).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Equilibrate a Ni-NTA affinity chromatography column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol).

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM β-mercaptoethanol).

-

Analyze the eluted fractions by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Store the purified enzyme at -80°C.

II. In Vitro Enzyme Activity Assay for aTrm5a (Taw22)

This protocol describes a method to measure the methyltransferase activity of aTrm5a using a radiolabeled methyl donor.

A. Reaction Setup

-

Prepare the reaction mixture in a final volume of 50 µL:

-

50 mM Tris-HCl pH 8.0

-

5 mM MgCl2

-

1 mM DTT

-

10 µM S-adenosyl-L-[methyl-3H]methionine (3H-SAM)

-

2 µM of in vitro transcribed tRNA containing the imG-14 substrate

-

1 µM of purified recombinant aTrm5a

-

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 65°C) for a specified time (e.g., 30 minutes).

B. Quenching and Product Isolation

-

Stop the reaction by adding 5 µL of 10% trichloroacetic acid (TCA).

-

Spot the reaction mixture onto a filter paper disc (e.g., Whatman 3MM).

-

Wash the filter paper discs three times with cold 5% TCA, followed by one wash with ethanol and one wash with ether to remove unincorporated 3H-SAM.

-

Dry the filter paper discs completely.

C. Quantification

-

Place each dried filter paper disc in a scintillation vial with a suitable scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of incorporated radioactivity over time.

III. HPLC-MS Analysis of this compound and its Precursors

This protocol provides a general framework for the analysis of modified nucleosides from tRNA digests by HPLC-MS.[5][6][7][8][9]

A. tRNA Isolation and Digestion

-

Isolate total tRNA from archaeal cells using a suitable RNA purification kit or a phenol-chloroform extraction method.[7]

-

Digest the purified tRNA to nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.[7]

-

Incubate ~5 µg of tRNA with nuclease P1 in a buffer containing 10 mM ammonium acetate (pH 5.3) at 37°C for 2 hours.

-

Add alkaline phosphatase and continue the incubation at 37°C for another 2 hours.

-

-

Filter the resulting nucleoside mixture through a 0.22 µm filter before HPLC-MS analysis.

B. HPLC Separation

-

Use a C18 reverse-phase HPLC column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

Employ a binary solvent system:

-

Solvent A: 5 mM ammonium acetate in water, pH 5.3

-

Solvent B: Acetonitrile

-

-

Run a gradient elution, for example:

-

0-5 min: 2% B

-

5-35 min: 2-40% B

-

35-40 min: 40-100% B

-

40-45 min: 100% B

-

45-50 min: 100-2% B

-

50-60 min: 2% B

-

-

Set the flow rate to 0.2 mL/min and the column temperature to 40°C.

C. Mass Spectrometry Detection

-

Couple the HPLC system to a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Use multiple reaction monitoring (MRM) for targeted quantification of known nucleosides. The precursor and product ion pairs for this compound and its precursors need to be determined empirically or from the literature.

-

For untargeted analysis, acquire full scan mass spectra to identify novel modifications.

Visualizations

This compound Biosynthetic Pathway

References

- 1. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radical SAM enzymes - Wikipedia [en.wikipedia.org]

- 3. Mechanism of Radical Initiation in the Radical SAM Enzyme Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. search.lib.utexas.edu [search.lib.utexas.edu]

- 6. HPLC Analysis of tRNA‐Derived Nucleosides [bio-protocol.org]

- 7. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 9. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Localization of Isowyosine

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isowyosine

This compound (imG2) is a hypermodified guanosine analog, an isomer of wyosine, found at position 37 of tRNA specific for phenylalanine (tRNA-Phe) in certain species of Archaea, particularly thermophiles. This modification, located adjacent to the anticodon, is crucial for maintaining the structural integrity of the tRNA molecule and ensuring the fidelity of protein translation, especially in extreme environments. The complex tricyclic structure of this compound and related wyosine derivatives underscores their importance in the fine-tuning of translation. Understanding the precise cellular localization of this compound is fundamental to elucidating its biosynthesis, its role in tRNA maturation and function, and for potential applications in drug development targeting archaeal protein synthesis.

Cellular Localization of this compound

Direct experimental evidence pinpointing the specific subcellular localization of this compound within archaeal cells is currently not available in published literature. However, based on our understanding of archaeal cell biology and the general pathways of tRNA processing and modification, a well-supported hypothesis can be formulated.

Archaea are prokaryotes and therefore lack the membrane-bound organelles, such as a nucleus, that characterize eukaryotic cells. The archaeal cell is primarily composed of the cytoplasm, the nucleoid (the region containing the genetic material), and the cell envelope (cell membrane and cell wall). tRNA transcription, processing, and modification are tightly coupled processes.

It is inferred that the biosynthesis of this compound and its final localization on mature tRNA-Phe occur within the cytoplasm of archaeal cells. Precursor tRNA-Phe is transcribed in the nucleoid, and it is likely that many of the processing and modification steps, including the multi-enzyme synthesis of this compound, take place in the cytoplasm where the translational machinery, including ribosomes and aminoacyl-tRNA synthetases, is located. The mature, this compound-containing tRNA-Phe would then be readily available for its role in protein synthesis.

Quantitative Data on this compound Distribution

To date, there are no published studies that provide quantitative data on the distribution of this compound between different cellular compartments in Archaea. The following table reflects this absence of data.

| Cellular Compartment | Organism/Cell Type | Concentration/Abundance of this compound | Method of Detection | Reference |

| Cytoplasm | Not Determined | Not Determined | Not Determined | N/A |

| Nucleoid | Not Determined | Not Determined | Not Determined | N/A |

| Cell Membrane | Not Determined | Not Determined | Not Determined | N/A |

Biosynthesis of this compound

The biosynthesis of this compound is a complex, multi-step enzymatic pathway that begins with the modification of a guanosine residue at position 37 of the precursor tRNA-Phe. While not all enzymes in the pathway have been definitively characterized for all archaeal species, the general sequence of reactions is understood.

Experimental Protocols for Determining Cellular Localization

The following are detailed, albeit hypothetical, experimental protocols that could be employed to definitively determine the subcellular localization of this compound.

Cell Fractionation and Quantification of this compound

This method aims to physically separate the major components of archaeal cells and then quantify the amount of this compound in each fraction.

Methodology:

-

Cell Culture and Lysis:

-

Culture a thermophilic archaeal species known to produce this compound (e.g., Sulfolobus solfataricus) to mid-log phase.

-

Harvest cells by centrifugation and wash with an appropriate buffer.

-

Lyse the cells using a method that preserves the integrity of the nucleoid and cytoplasm, such as enzymatic digestion of the cell wall followed by gentle osmotic lysis.

-

-

Subcellular Fractionation:

-

Centrifuge the cell lysate at a low speed to pellet the crude nucleoid fraction.

-

Carefully collect the supernatant, which represents the cytoplasmic fraction.

-

Further purify the nucleoid pellet by sucrose gradient centrifugation.

-

Isolate the cell membrane fraction by high-speed ultracentrifugation of the initial low-speed supernatant.

-

-

RNA Extraction and Digestion:

-

Extract total RNA from each cellular fraction (cytoplasm, purified nucleoid, and membrane).

-

Digest the RNA from each fraction to its constituent nucleosides using a cocktail of nuclease P1 and alkaline phosphatase.

-

-

Quantification by HPLC-MS/MS:

-

Analyze the nucleoside digests by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

-

Use a stable isotope-labeled this compound internal standard for accurate quantification.

-

Generate a standard curve to determine the concentration of this compound in each fraction.

-

Normalize the results to the total RNA or DNA content of each fraction.

-

Immunolocalization of this compound Biosynthesis Enzymes

This protocol focuses on visualizing the location of the enzymes responsible for this compound synthesis, thereby inferring the site of its production.

Methodology:

-

Antibody Production:

-

Express and purify a key, specific enzyme in the this compound biosynthesis pathway (e.g., the archaeal homolog of TYW2).

-

Generate polyclonal or monoclonal antibodies specific to this enzyme in a suitable animal model.

-

-

Cell Preparation and Fixation:

-

Grow and harvest archaeal cells as described above.

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde and glutaraldehyde) to preserve cellular structures.

-

-

Immunogold Labeling and Electron Microscopy:

-

Embed the fixed cells in a resin and prepare ultrathin sections.

-

Incubate the sections with the primary antibody against the biosynthetic enzyme.

-

Wash and then incubate with a secondary antibody conjugated to colloidal gold particles.

-

Stain the sections with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast.

-

Visualize the subcellular localization of the gold particles, and thus the enzyme, using a Transmission Electron Microscope (TEM).

-

Experimental Workflow Diagram

Isowyosine: A Technical Guide to its Natural Sources, Abundance, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isowyosine (imG2) is a structurally complex, hypermodified guanosine analog found exclusively at position 37 of the anticodon loop of phenylalanine-specific transfer RNA (tRNAPhe) in various species of Archaea. As an isomer of wyosine (imG), it plays a crucial role in maintaining translational fidelity by ensuring proper codon-anticodon interactions on the ribosome. This technical guide provides a comprehensive overview of the natural sources and qualitative abundance of this compound, detailed experimental protocols for its detection and analysis, and an in-depth look at its biosynthetic pathway and functional significance. The information is presented to support further research into the unique biology of Archaea and to inform potential applications in drug development.

Natural Sources and Abundance of this compound

This compound is a signature modified nucleoside of the archaeal domain of life. Its presence has been confirmed in several archaeal species, spanning both the Euryarchaeota and Crenarchaeota phyla. While precise quantitative data on the cellular abundance of this compound remains to be fully elucidated, its presence in the tRNAPhe of key archaeal organisms has been qualitatively established through mass spectrometry-based techniques.

| Archaeal Species | Phylum | Presence of this compound (imG2) |

| Sulfolobus solfataricus | Crenarchaeota | Yes |

| Methanococcus thermolithotrophicus | Euryarchaeota | Yes |

| Stetteria hydrogenophila | Crenarchaeota | Yes |

| Pyrolobus fumarii | Crenarchaeota | Yes |

| Thermoproteus neutrophilus | Crenarchaeota | Yes |

| Pyrodictium occultum | Crenarchaeota | Yes |

Table 1: Qualitative Abundance of this compound in Various Archaeal Species. This table summarizes the confirmed presence of this compound in the total tRNA extracts of several archaeal organisms. The data is based on qualitative analysis and does not represent absolute quantification.

Experimental Protocols

The detection and characterization of this compound rely on the enzymatic digestion of tRNA to its constituent nucleosides, followed by sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Isolation and Purification of Total tRNA

A streamlined protocol for obtaining total tRNA from archaeal cells is as follows:

-

Cell Lysis: Archaeal cell pellets are resuspended in a suitable lysis buffer and subjected to physical disruption (e.g., bead beating, sonication) to release cellular contents.

-

Phenol-Chloroform Extraction: The cell lysate is treated with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to denature proteins and separate nucleic acids. The aqueous phase containing the nucleic acids is retained.

-

Ethanol Precipitation: Total RNA is precipitated from the aqueous phase by the addition of sodium acetate and cold ethanol. The mixture is incubated at -20°C to facilitate precipitation.

-

tRNA Enrichment: The RNA pellet is resuspended and can be further enriched for tRNA using anion-exchange chromatography or size-exclusion chromatography.

Enzymatic Digestion of tRNA to Nucleosides

To analyze the modified nucleoside content, purified tRNA is completely hydrolyzed to individual nucleosides:

-

Nuclease P1 Digestion: Purified tRNA is incubated with nuclease P1 at 37°C for at least 2 hours. Nuclease P1 is a non-specific endonuclease that cleaves the phosphodiester bonds in RNA.

-

Bacterial Alkaline Phosphatase (BAP) Treatment: Following nuclease P1 digestion, BAP is added to the reaction mixture and incubated at 37°C for an additional 2 hours. BAP removes the 5'-phosphate groups from the resulting nucleotides to yield free nucleosides.

HPLC-MS/MS Analysis for this compound Detection and Characterization

The resulting nucleoside mixture is analyzed by reverse-phase HPLC coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic Separation: The nucleosides are separated on a C18 column using a gradient of a suitable mobile phase, typically containing a volatile buffer like ammonium acetate and an organic modifier such as acetonitrile or methanol.

-

Mass Spectrometric Detection: The eluting nucleosides are ionized using electrospray ionization (ESI) and detected by the mass spectrometer.

-

Identification of this compound: this compound (imG2) and its isomer wyosine (imG) have the same molecular weight. Differentiation is achieved through tandem mass spectrometry (MS/MS) by analyzing their fragmentation patterns.

-

Wyosine (imG) Fragmentation: The fragmentation of the imG nucleobase results in the characteristic loss of CH4, CO, and HCN.

-

This compound (imG2) Fragmentation: In contrast, the fragmentation of the imG2 nucleobase shows only the loss of CO and HCN fragments. This distinct fragmentation signature allows for the unambiguous identification of this compound.

-

Biosynthesis and Function of this compound

This compound is not directly encoded in the genome but is synthesized through a multi-step post-transcriptional modification pathway. This pathway begins with a standard guanosine residue at position 37 of the pre-tRNAPhe.

This compound Biosynthetic Pathway

The biosynthesis of this compound is an intricate enzymatic process. The key steps are outlined below:

The pathway initiates with the methylation of guanosine at the N1 position by the enzyme Trm5, forming 1-methylguanosine (m¹G). Subsequently, the radical SAM enzyme Taw1 catalyzes a complex rearrangement to form the tricyclic core structure, 4-demethylwyosine (imG-14). The key step in this compound formation is the methylation at the C7 position of imG-14, a reaction catalyzed by the bifunctional enzyme aTrm5a (also known as Taw22). This compound then serves as a substrate for the methyltransferase Taw3, which adds a methyl group at the N4 position to produce 7-methylwyosine (mimG).

Role in Translation Fidelity

The primary function of this compound, like other wyosine derivatives, is to ensure the accuracy and efficiency of protein synthesis. Located at position 37, immediately 3' to the anticodon of tRNAPhe, this compound plays a critical role in stabilizing the codon-anticodon interaction within the ribosome's A-site. This stabilization is crucial for preventing frameshift errors during translation.

The rigid, extended structure of the wyosine family of modifications, including this compound, is thought to pre-order the anticodon loop into a conformation that is optimal for binding to the corresponding codon on the mRNA. This structural constraint reduces the likelihood of slippage of the tRNA on the mRNA, thereby maintaining the correct reading frame.

Conclusion and Future Perspectives

This compound is a fascinating and complex modified nucleoside that is integral to the translational machinery of many archaeal species. While its natural sources have been identified and its biosynthetic pathway is largely understood, quantitative data on its abundance and a complete picture of its regulatory roles are still emerging. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the distribution and function of this compound. Future research in this area could focus on the precise quantification of this compound in different archaea under various growth conditions, the potential interplay of this compound with other tRNA modifications, and the exploration of the enzymes in its biosynthetic pathway as potential targets for novel antimicrobial agents specifically targeting archaea. A deeper understanding of this compound and its associated pathways will undoubtedly provide valuable insights into the evolution of the translation apparatus and the unique biology of the archaeal domain.

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Isowyosine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of plausible synthetic routes for Isowyosine, a modified nucleoside with a core structure of 3,4-Dihydro-6,7-dimethyl-3-β-D-ribofuranosyl-9H-imidazo[1,2-a]purin-9-one. Due to the limited availability of direct synthesis protocols for this compound in published literature, this guide presents methodologies adapted from the synthesis of structurally related imidazo[1,2-a]purine and 3-deazaguanosine nucleosides.

Chemical Profile of this compound

This compound is a ribonucleoside analog with a molecular formula of C₁₄H₁₇N₅O₅ and a molecular weight of 335.32 g/mol [1][2]. Its structure features a dimethylated imidazo[1,2-a]purin-9-one heterocyclic base attached to a β-D-ribofuranose moiety.

| Identifier | Value |

| IUPAC Name | 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dimethyl-5H-imidazo[1,2-a]purin-9-one[2] |

| CAS Number | 577773-09-2[1][2] |

| Synonyms | imG2, 3,4-Dihydro-6,7-dimethyl-3-β-D-ribofuranosyl-9H-imidazo[1,2-a]purin-9-one[1][2] |

| Molecular Formula | C₁₄H₁₇N₅O₅[1][2] |

| Molecular Weight | 335.32 g/mol [2] |

Proposed Synthetic Strategies

The synthesis of this compound can be approached by two primary strategies, drawing parallels from the synthesis of related nucleoside analogs such as 3-deazaguanosine and other imidazopyrimidine nucleosides.

Strategy A: Linear Synthesis via Imidazole Precursor

This approach involves the initial synthesis of a substituted imidazole precursor, followed by the construction of the second ring of the purine analog and subsequent glycosylation.

Strategy B: Convergent Synthesis via Pre-formed Heterocycle

This strategy focuses on the synthesis of the 6,7-dimethyl-imidazo[1,2-a]purin-9-one heterocyclic base first, followed by its coupling with a protected ribofuranose derivative.

Experimental Protocols

Protocol 1: Synthesis of 6,7-dimethyl-imidazo[1,2-a]purin-9-one (The Heterocyclic Base)

This protocol is adapted from general methods for the synthesis of imidazo[1,2-a]pyridines and related fused heterocycles.

Materials:

-

4,5-Dimethyl-2-aminopyridine

-

Ethyl bromoacetate

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

Procedure:

-

Cyclization: A solution of 4,5-dimethyl-2-aminopyridine (1.0 eq) in anhydrous ethanol is treated with sodium ethoxide (1.1 eq) at room temperature. To this mixture, ethyl bromoacetate (1.2 eq) is added dropwise. The reaction mixture is then heated to reflux for 6-8 hours.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is suspended in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the 6,7-dimethyl-imidazo[1,2-a]purin-9-one.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 60-75% |

| Purity (HPLC) | >95% |

| Reaction Time | 6-8 hours |

Protocol 2: Ribosylation of the Heterocyclic Base (Convergent Approach)

This protocol outlines the coupling of the synthesized heterocyclic base with a protected ribose derivative, a common strategy in nucleoside synthesis.

Materials:

-

6,7-dimethyl-imidazo[1,2-a]purin-9-one

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous acetonitrile

-

Saturated sodium bicarbonate solution

-

Sodium methoxide in methanol

Procedure:

-

Silylation: The heterocyclic base (1.0 eq) is suspended in anhydrous acetonitrile, and N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) is added. The mixture is heated at 60°C until a clear solution is obtained.

-

Glycosylation: The reaction is cooled to 0°C, and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq) are added. The reaction is stirred at room temperature for 12-16 hours.

-

Quenching and Extraction: The reaction is quenched by the addition of saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

-

Deprotection: The crude protected nucleoside is dissolved in a solution of sodium methoxide in methanol and stirred at room temperature for 4-6 hours.

-

Purification: The reaction is neutralized with acetic acid, and the solvent is evaporated. The residue is purified by reverse-phase HPLC to yield this compound.

Quantitative Data (Expected):

| Parameter | Value |

| Yield (Glycosylation) | 40-55% |

| Yield (Deprotection) | 80-90% |

| Overall Purity (HPLC) | >98% |

Visualizations

Synthetic Workflow

Caption: Convergent synthetic workflow for this compound.

Logical Relationship of Synthetic Strategies

References

Application Note: Quantitative Analysis of Isowyosine by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isowyosine (imG2) is a hypermodified guanosine derivative found in the transfer RNA (tRNA) of certain archaea.[1][2] As with other tRNA modifications, this compound is believed to play a crucial role in maintaining translational fidelity and efficiency. The unique tricyclic structure of this compound and its presence in specific domains of life make it a person of interest for biomarker discovery, drug development, and fundamental biological research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the detection and quantification of this compound in biological matrices.[3] This application note provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS with a focus on sample preparation, chromatographic separation, and mass spectrometric detection.

Quantitative Data Summary

Accurate quantification of this compound relies on precise mass measurements and optimized fragmentation analysis. The following tables summarize the key mass spectrometric parameters for this compound.

Table 1: this compound Molecular Properties

| Property | Value | Data Source |

| Chemical Formula | C₁₄H₁₇N₅O₅ | PubChem CID: 90658787[4] |

| Exact Mass | 335.12296866 Da | PubChem CID: 90658787[4] |

| Monoisotopic Mass | 335.12296866 Da | PubChem CID: 90658787[4] |

Table 2: Predicted Multiple Reaction Monitoring (MRM) Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment | Collision Energy (eV) |

| 336.1 | 204.1 | [this compound Base + H]⁺ | Optimization Required |

| 336.1 | 176.1 | [this compound Base - CO + H]⁺ | Optimization Required |

| 336.1 | 135.1 | Further fragmentation | Optimization Required |

Note: The product ions and collision energies listed are predicted based on common fragmentation patterns of modified nucleosides, which often involve the cleavage of the glycosidic bond to yield the nucleobase.[3][5] It is highly recommended to optimize these parameters empirically by infusing a purified this compound standard into the mass spectrometer.

Experimental Protocols

This section details the recommended procedures for the extraction and analysis of this compound from biological samples.

Sample Preparation: Extraction of Total RNA and Enzymatic Hydrolysis

The initial step involves the isolation of total RNA from cells or tissues, followed by enzymatic digestion to release individual nucleosides.

Materials:

-

RNA extraction kit (e.g., TRIzol-based or column-based)

-

Nuclease P1

-

Bacterial Alkaline Phosphatase (BAP)

-

Ammonium acetate buffer (10 mM, pH 5.3)

-

Ultrapure water

-

Centrifugal filters (3 kDa MWCO)

Protocol:

-

RNA Extraction: Isolate total RNA from the biological sample using a commercially available kit according to the manufacturer's instructions. Ensure high-quality RNA with minimal degradation.

-

Enzymatic Digestion:

-

In a microcentrifuge tube, combine 1-5 µg of total RNA with 2 units of Nuclease P1 in 10 mM ammonium acetate buffer (pH 5.3).

-

Incubate the mixture at 37°C for 2 hours.

-

Add 1 unit of Bacterial Alkaline Phosphatase (BAP) to the reaction mixture.

-

Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.

-

-

Sample Cleanup:

-

To remove the enzymes, which can interfere with the mass spectrometry analysis, pass the digested sample through a 3 kDa molecular weight cutoff (MWCO) centrifugal filter.

-

Collect the filtrate containing the nucleosides. The sample is now ready for LC-MS/MS analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) system.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-2 min: 2% B

-

2-10 min: 2-30% B

-

10-12 min: 30-95% B

-

12-14 min: 95% B

-

14-15 min: 95-2% B

-

15-20 min: 2% B (re-equilibration)

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Collision Gas: Argon

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions from Table 2.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

Caption: Workflow for this compound Analysis.

Wyosine Biosynthesis Pathway

This compound is an intermediate in the biosynthesis of other wyosine derivatives. The pathway begins with the methylation of a guanosine residue at position 37 of tRNAPhe.[1]

Caption: Wyosine Biosynthesis Pathway.

Conclusion

The protocol described in this application note provides a robust and sensitive method for the quantification of this compound by LC-MS/MS. The detailed sample preparation and analysis procedures, along with the provided mass spectrometric parameters, offer a solid foundation for researchers investigating the biological roles of this unique modified nucleoside. As the understanding of the function of this compound and other tRNA modifications grows, the ability to accurately quantify these molecules will be increasingly vital for advancements in various fields of life sciences and drug development.

References

- 1. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]